N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.316. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide, as a specific compound, does not directly appear in the literature. However, related compounds and methodologies provide insights into potential research applications and chemical behaviors. For instance, the phosphine-catalyzed [4 + 2] annulations offer efficient syntheses of cyclohexenes, suggesting that similar catalytic processes might be applicable for synthesizing structurally related compounds like this compound (Y. S. Tran & O. Kwon, 2007). These methodologies highlight the compound's relevance in organic synthesis, particularly in the construction of complex cyclohexene frameworks.
Catalysis and Material Science
Research on Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective formation of cyclohexanone underlines the potential of similar compounds in catalysis and material science. The high selectivity and conversion rates achieved suggest that derivatives of cyclohexenecarboxamide could be explored as intermediates or catalysts in various chemical transformations (Yong Wang et al., 2011).
Pharmaceutical and Biological Research
Compounds structurally related to this compound have been evaluated for their potential biological activities. For instance, certain cyclohexane-1-carboxamides have been studied as apoptosis inducers, suggesting that modifications to the cyclohexenecarboxamide backbone might yield new therapeutic agents with antitumor properties (W. H. Abd-Allah & Mohamed F Elshafie, 2018).
Anticonvulsant Properties
The development of enaminone derivatives for potential anticonvulsant applications highlights the broader relevance of cyclohexenecarboxamide derivatives in medicinal chemistry. Research focused on evaluating cyclic enaminones connected to substituted aromatic rings via a sp2 hybridized linker, leading to the synthesis of compounds with pharmacological responses in acute seizure models. This research avenue suggests the potential of this compound derivatives in the development of new anticonvulsant drugs (Isis J. Amaye et al., 2021).
Mechanism of Action
Cyclohex-3-ene-1-carboxamide derivatives
have been synthesized and studied for their interesting rearrangement products in both bromination and epoxidation reactions . Hydroxymethyl (−CH2OH) and amide (−CONHR) groups attached to the cyclohexene ring in these reactions were found to be effective in product formation .
Cyclohexanecarboxylic acids
featuring diverse substitution patterns, substituent configurations, and varying lengths of n-alkyl groups have been developed and tested for their impact on inhibitory activity . These molecules, characterized by a six-membered-ring structure adorned with multiple hydrophilic groups, align with the common structural features of many carbohydrate mimetics .
Glycosidases
, also known as glycoside hydrolases, represent a crucial group of enzymes that facilitate the hydrolytic cleavage of glycosidic bonds . They play essential roles in numerous biochemical pathways that are linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-16(12-4-2-1-3-5-12)17-10-14-6-7-15(20-14)13-8-9-19-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKVGIDAVQLJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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